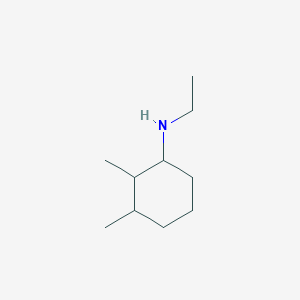

N-ethyl-2,3-dimethylcyclohexan-1-amine

Description

N-ethyl-2,3-dimethylcyclohexan-1-amine is a secondary aliphatic amine featuring a cyclohexane (B81311) ring substituted with an ethylamino group at the C-1 position and two methyl groups at the C-2 and C-3 positions. Its molecular structure presents several points of interest for chemical investigation, including multiple stereocenters and the conformational dynamics of the substituted cyclohexane ring. While direct research on this specific compound is not extensively published, its structural motifs are found in a variety of well-studied molecules, allowing for a detailed discussion based on established principles of organic chemistry.

Substituted cyclohexylamines are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govrsc.org They are integral components of numerous bioactive compounds, where the stereochemistry of the cyclohexyl ring and the nature of the amine substituent are often crucial for biological activity. nih.gov The synthesis of these compounds can be challenging, particularly when specific stereoisomers are desired. researchgate.net Common synthetic routes include the hydrogenation of corresponding anilines or the reductive amination of cyclohexanones. chemicalbook.commdpi.com More recently, novel methods such as visible-light-enabled cycloadditions have been developed to access highly functionalized cyclohexylamine (B46788) derivatives with excellent stereocontrol. nih.govrsc.org

The primary rationale for the detailed study of N-ethyl-2,3-dimethylcyclohexan-1-amine lies in its potential as a chiral building block for the synthesis of more complex molecules. The presence of three chiral centers (at C-1, C-2, and C-3) means that there are 2³ = 8 possible stereoisomers. Each of these stereoisomers will have unique three-dimensional arrangements and, consequently, different physical, chemical, and biological properties. The ability to selectively synthesize and isolate these stereoisomers could provide access to novel chemical space for drug discovery and materials science.

Furthermore, the conformational analysis of this molecule provides a rich case study for understanding the subtle interplay of steric and electronic effects in polysubstituted cyclohexanes. The preferred conformation of each stereoisomer will be determined by the energetic penalties associated with axial versus equatorial placement of the substituents. lumenlearning.comfiveable.mepressbooks.publibretexts.orglibretexts.org Understanding these conformational preferences is critical for predicting the molecule's reactivity and its interactions with other molecules, such as biological receptors.

While specific research on N-ethyl-2,3-dimethylcyclohexan-1-amine is limited, we can outline key areas where this compound could be of significant interest based on the study of related structures:

Stereoselective Synthesis: Developing synthetic routes to access each of the eight possible stereoisomers of N-ethyl-2,3-dimethylcyclohexan-1-amine in high purity would be a significant research endeavor. This would likely involve the use of chiral auxiliaries, asymmetric catalysis, or the separation of diastereomeric mixtures.

Conformational Analysis: A detailed investigation of the conformational preferences of each stereoisomer using computational methods and experimental techniques like NMR spectroscopy would provide valuable insights into non-covalent interactions and stereoelectronic effects.

Physicochemical Properties: Characterization of the fundamental physicochemical properties of the different stereoisomers, such as pKa, lipophilicity, and spectroscopic data, is essential for any potential application.

Applications in Asymmetric Synthesis: The chiral nature of N-ethyl-2,3-dimethylcyclohexan-1-amine makes it a potential candidate for use as a chiral ligand or resolving agent in asymmetric synthesis.

Biological Screening: Given that many substituted cyclohexylamines exhibit biological activity, the various stereoisomers of N-ethyl-2,3-dimethylcyclohexan-1-amine could be screened for a range of biological targets.

Data Tables

The following tables provide predicted and comparative data for N-ethyl-2,3-dimethylcyclohexan-1-amine and related compounds.

Table 1: Predicted Physicochemical Properties of N-ethyl-2,3-dimethylcyclohexan-1-amine

| Property | Predicted Value |

| Molecular Formula | C₁₀H₂₁N |

| Molecular Weight | 155.28 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Note: These values are computationally predicted and have not been experimentally verified.

Table 2: Spectroscopic Data for a Related Compound: N-ethylcyclohexylamine

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (EI) | Molecular ion (M+) at m/z 127, with characteristic fragmentation patterns. nist.govnist.gov |

| Infrared (IR) Spectroscopy | N-H stretch (secondary amine) around 3300-3500 cm⁻¹, C-H stretches (alkane) around 2850-2960 cm⁻¹, and N-H bend around 1550-1650 cm⁻¹. |

| ¹³C NMR Spectroscopy | Signals corresponding to the ethyl group carbons and the six carbons of the cyclohexane ring. |

| ¹H NMR Spectroscopy | Signals for the ethyl group protons and the protons on the cyclohexane ring, with complex splitting patterns due to stereochemistry. |

Note: This data is for the related compound N-ethylcyclohexylamine and serves as an illustrative example.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,3-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-4-11-10-7-5-6-8(2)9(10)3/h8-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWAWIARLCZKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC(C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of N Ethyl 2,3 Dimethylcyclohexan 1 Amine

Configurational Isomerism and Diastereomeric Relationships in the N-ethyl-2,3-dimethylcyclohexan-1-amine Framework

The structure of N-ethyl-2,3-dimethylcyclohexan-1-amine features three stereocenters at positions C1, C2, and C3 of the cyclohexane (B81311) ring. This gives rise to a total of 2³ or eight possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). idc-online.comlibretexts.org

The relative orientations of the N-ethylamino group and the two methyl groups define the configurational isomers as cis or trans. In a trisubstituted cyclohexane like this, the relationships are complex. For instance, considering the relationship between the C1 and C2 substituents, they can be cis or trans, and similarly for the C1/C3 and C2/C3 relationships. spcmc.ac.in

Each unique spatial arrangement of these three groups constitutes a distinct diastereomer. For example, the isomer with all three substituents on the same face of the ring is a diastereomer of an isomer where one substituent is on the opposite face. Each of these diastereomers is chiral and has a corresponding enantiomer. libretexts.orgresearchgate.net The complete set of stereoisomers therefore consists of four pairs of enantiomers. Distinguishing between these isomers requires specifying the configuration (R or S) at each of the three chiral centers (C1, C2, and C3).

Conformational Dynamics of the Cyclohexane Ring in N-ethyl-2,3-dimethylcyclohexan-1-amine

Like all substituted cyclohexanes, N-ethyl-2,3-dimethylcyclohexan-1-amine exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. libretexts.org The molecule is in a constant state of dynamic equilibrium, primarily through a process known as ring-flipping or chair interconversion. libretexts.orglibretexts.org

During a ring-flip, the cyclohexane ring rapidly converts from one chair conformation to its mirror-image chair form. This process causes all axial substituents to become equatorial and all equatorial substituents to become axial. libretexts.org The two chair conformations of a given stereoisomer are typically not of equal energy. The presence of three substituents—N-ethyl, methyl at C2, and methyl at C3—means that the energetic stability of the two chair conformers will differ significantly, depending on the number and type of unfavorable steric interactions, particularly 1,3-diaxial interactions. fiveable.melumenlearning.com The equilibrium will heavily favor the conformer that minimizes these steric clashes.

Axial-Equatorial Preference of N-ethyl and Methyl Substituents in Cyclohexylamines

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position over the sterically hindered axial position. libretexts.orgmasterorganicchemistry.com This preference is quantified by the conformational A-value, which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. fiveable.me Larger A-values indicate a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | ~1.7 |

| Ethyl (-CH₂CH₃) | ~1.8 |

| Amino (-NH₂) | ~1.2-1.6 |

| Ethylamino (-NHCH₂CH₃) | ~1.5-2.1 (estimated) |

Note: The A-value for the N-ethylamino group is estimated based on values for similar amine and alkyl groups. The exact value can be influenced by factors such as solvent and protonation state.

In any given stereoisomer of N-ethyl-2,3-dimethylcyclohexan-1-amine, the most stable chair conformation will be the one that places the maximum number of bulky groups in the equatorial position. Given the similar A-values of the ethylamino and methyl groups, the specific stereochemistry (the cis/trans relationships) dictates the conformational equilibrium. For example, in a trans-1,2-disubstituted cyclohexane, the two substituents can both be equatorial, which is a highly favored arrangement. libretexts.org In contrast, a cis-1,2 arrangement forces one group to be axial and the other equatorial. pressbooks.pub The analysis for a 1,2,3-trisubstituted system involves evaluating the sum of all gauche and 1,3-diaxial interactions for each chair conformer to determine the predominant structure. pressbooks.pub

Inversion Barriers and Stereomutation Processes in N-ethyl-2,3-dimethylcyclohexan-1-amine

Stereomutation in this molecule involves two primary dynamic processes: the ring-flipping of the cyclohexane backbone and the pyramidal inversion at the nitrogen atom of the N-ethylamino group.

Nitrogen Inversion: The nitrogen atom in the N-ethylamino group is trivalent and has a lone pair of electrons, resulting in a trigonal pyramidal geometry. This pyramid can rapidly "turn inside out" in a process called nitrogen inversion. wikipedia.org This inversion proceeds through a planar transition state. For most simple amines, the energy barrier to inversion is very low (around 5-8 kcal/mol), making the process extremely fast at room temperature. wikipedia.orgnih.gov Consequently, even if the nitrogen were a stereocenter (i.e., bonded to three different groups, with the lone pair acting as the fourth), it would not be configurationally stable, and enantiomers based on the nitrogen center alone cannot be isolated. researchgate.net Factors such as bulky substituents or incorporation into a strained ring can increase this inversion barrier. youtube.comyoutube.com

Combined Processes: The combination of rapid nitrogen inversion and cyclohexane ring-flipping results in a complex potential energy surface with multiple interconverting conformers for each stereoisomer. While ring-flipping interconverts diastereomeric conformers (axial/equatorial arrangements), nitrogen inversion interconverts conformers at the amine substituent. Both processes must be considered to fully describe the dynamic nature of the molecule.

Chiroptical Properties and Chirality Sensing Methodologies

As a chiral molecule, each enantiomer of N-ethyl-2,3-dimethylcyclohexan-1-amine is expected to be optically active, meaning it will rotate the plane of plane-polarized light. The specific rotation is equal in magnitude and opposite in sign for a pair of enantiomers. Other chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used to characterize the chiral nature of these isomers.

Determining the absolute configuration and enantiomeric excess (ee) of a chiral amine like this often requires advanced chirality sensing methodologies. nih.govacs.org These methods typically involve reacting the amine with a chiral derivatizing agent or a "chiral probe" to form new diastereomeric compounds that can be distinguished using techniques like NMR spectroscopy or chromatography. rsc.orgresearchgate.net

Modern chiroptical sensing systems utilize supramolecular interactions. rsc.org A chiral host or sensor molecule can interact non-covalently with the amine enantiomers, leading to diastereomeric complexes. This interaction can induce a change in the chiroptical properties of the sensor, such as its CD or Circularly Polarized Luminescence (CPL) signal. rsc.orgrsc.org The response of the sensor is often specific to the chirality of the amine, allowing for the determination of its absolute configuration and enantiomeric purity. nih.gov

Sophisticated Spectroscopic Characterization and Structural Elucidation of N Ethyl 2,3 Dimethylcyclohexan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

To confirm the molecular structure of N-ethyl-2,3-dimethylcyclohexan-1-amine, one would acquire ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the two methyl groups on the cyclohexane (B81311) ring (likely two separate doublets), and the various protons on the cyclohexane ring itself. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of these signals would provide information about the electronic environment and neighboring protons, respectively. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and its integration value would correspond to one proton.

¹³C NMR: The carbon NMR spectrum would be expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule (two on the ethyl group, two methyl groups, and six in the cyclohexane ring). The chemical shifts of these signals would help identify the types of carbon atoms (e.g., those bonded to nitrogen vs. other carbons).

A hypothetical data table for these spectra would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data

| Assignment | Hypothetical ¹H NMR (δ, ppm, multiplicity, J Hz) | Hypothetical ¹³C NMR (δ, ppm) |

|---|---|---|

| N-CH₂-CH₃ | 1.15 (t, J=7.2) | 15.0 |

| N-CH₂-CH₃ | 2.60 (q, J=7.2) | 45.0 |

| C1-H | 2.80 (m) | 60.0 |

| C2-H | 1.80 (m) | 40.0 |

| C2-CH₃ | 0.95 (d, J=6.8) | 18.0 |

| C3-H | 1.70 (m) | 38.0 |

| C3-CH₃ | 0.90 (d, J=6.8) | 17.0 |

| Ring CH₂, CH | 1.20-1.90 (m) | 25.0, 28.0, 32.0 |

| NH | 1.50 (br s) | - |

Note: This data is illustrative and not based on experimental results.

Given the multiple stereocenters (at C1, C2, and C3), N-ethyl-2,3-dimethylcyclohexan-1-amine can exist as several different stereoisomers. 2D NMR experiments would be essential to determine the relative stereochemistry.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming which protons are adjacent to each other on the cyclohexane ring and within the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Would correlate each proton signal with the carbon signal it is directly attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be the key experiment for stereochemistry. It shows correlations between protons that are close in space, even if they are not directly bonded. The presence or absence of NOE signals between the protons at C1, C2, and C3, and the methyl groups would allow for the determination of their relative orientations (i.e., whether they are cis or trans to each other).

Advanced Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which acts as a molecular fingerprint.

HRMS would be used to determine the exact mass of the molecular ion. For a molecular formula of C₁₀H₂₁N, the expected monoisotopic mass is approximately 155.1674. HRMS can measure this mass to several decimal places, confirming that the elemental composition is indeed C₁₀H₂₁N and ruling out other possibilities with the same nominal mass.

In an MS/MS experiment, the molecular ion ([M+H]⁺) would be isolated and fragmented. The resulting fragment ions would provide structural information. For a secondary amine like this, characteristic fragmentation would involve:

Alpha-cleavage: The most common fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For instance, loss of a propyl group from the ring or loss of a methyl group from the ethyl side would produce characteristic fragments.

Loss of substituents: Cleavage could result in the loss of the ethyl group or the methyl groups from the cyclohexane ring.

A hypothetical table of fragments would look like this:

Table 2: Hypothetical MS/MS Fragmentation Data

| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 140 | CH₃ | [M-CH₃]⁺ |

| 126 | C₂H₅ | [M-C₂H₅]⁺ |

| 84 | C₅H₁₁ | [Cyclohexenyl-NH-C₂H₅]⁺ |

Note: This data is illustrative and not based on experimental results.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: An IR spectrum would be expected to show a characteristic N-H stretch for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibration would be found in the 1000-1200 cm⁻¹ region. The presence and shape of these bands would confirm the amine and alkyl functionalities.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H and C-N stretches are often weak in Raman, the C-C and C-H vibrations of the aliphatic ring and side chains would be strong, providing a detailed fingerprint of the molecule's backbone.

Table 3: Hypothetical Vibrational Spectroscopy Data

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 (medium, sharp) | Weak |

| C-H Stretch (sp³) | 2850-2960 (strong) | 2850-2960 (strong) |

| CH₂/CH₃ Bend | 1450-1470 (medium) | 1450-1470 (medium) |

| C-N Stretch | 1150 (medium) | Weak |

Note: This data is illustrative and not based on experimental results.

Until experimental data for N-ethyl-2,3-dimethylcyclohexan-1-amine becomes available in the public domain, any detailed discussion remains speculative.

Table of Compound Names Mentioned

| Compound Name |

|---|

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a chiral molecule like N-ethyl-2,3-dimethylcyclohexan-1-amine, single-crystal X-ray diffraction can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclohexyl ring. Crucially, for enantiomerically pure samples, this technique can be used to determine the absolute configuration of the chiral centers, distinguishing between the different stereoisomers.

The process involves growing a suitable single crystal of a salt of N-ethyl-2,3-dimethylcyclohexan-1-amine, for instance, by reacting it with a chiral acid to form a diastereomeric salt. This crystalline salt is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov The crystal system, space group, and unit cell dimensions are key parameters obtained from this analysis. mdpi.comresearchgate.net The structure of chiral enamine N-oxides has been investigated by X-ray crystallography. rsc.org

Table 1: Hypothetical Crystallographic Data for a Diastereomeric Salt of N-ethyl-2,3-dimethylcyclohexan-1-amine

| Parameter | Value |

| Empirical Formula | C₁₈H₂₇NO₅ |

| Formula Weight | 337.41 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 15.789(6) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1994.5(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.123 |

| R-factor | 0.045 |

This table is illustrative and represents the type of data obtained from an X-ray diffraction experiment.

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of complex mixtures of amines.

GC-MS is a powerful tool for the analysis of volatile compounds like N-ethyl-2,3-dimethylcyclohexan-1-amine. It allows for the separation of different isomers and the assessment of sample purity. Due to the presence of multiple chiral centers in N-ethyl-2,3-dimethylcyclohexan-1-amine, several stereoisomers can exist. Chiral GC columns, which contain a chiral stationary phase, can be used to separate these enantiomers and diastereomers. gcms.czresearchgate.net

For effective GC analysis, amines are often derivatized to increase their volatility and improve their chromatographic behavior. researchgate.net A common derivatization agent is trifluoroacetic anhydride, which reacts with the secondary amine to form a stable and volatile trifluoroacetyl derivative. The mass spectrometer then fragments the eluted compounds in a characteristic manner, providing a "fingerprint" that confirms their identity. The retention indices of isomeric compounds and their derivatives can serve as an additional identification criterion for GC-MS analysis. nih.gov

Table 2: Illustrative GC-MS Parameters for the Analysis of N-ethyl-2,3-dimethylcyclohexan-1-amine Isomers

| Parameter | Condition |

| GC Column | Chiral-Cyclodextrin based capillary column (e.g., Rt-βDEXsm) gcms.cz |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 80°C (1 min hold), then ramp to 250°C at 10°C/min |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-400 |

| Derivatizing Agent | Trifluoroacetic anhydride |

This table provides an example of typical GC-MS conditions and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. Since N-ethyl-2,3-dimethylcyclohexan-1-amine lacks a strong chromophore, it is not readily detectable by UV-Vis detectors. Therefore, pre-column derivatization is often employed to introduce a UV-active or fluorescent tag to the molecule. sigmaaldrich.com

Reagents such as dansyl chloride or 2-naphthalenesulfonyl chloride react with the secondary amine group to form highly fluorescent or UV-absorbing derivatives, respectively. nih.govresearchgate.net These derivatives can then be separated on a reversed-phase HPLC column (e.g., C18) and detected with high sensitivity. sigmaaldrich.com Chiral stationary phases are also available for HPLC, enabling the separation of enantiomers. amazonaws.com Coupling HPLC with a mass spectrometer (LC-MS) provides even greater specificity and can be used to identify and quantify the amine and its derivatives in complex matrices. nih.gov

Table 3: Exemplary HPLC Conditions for the Analysis of a Dansylated Derivative of N-ethyl-2,3-dimethylcyclohexan-1-amine

| Parameter | Condition |

| HPLC Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | Fluorescence (Excitation: 340 nm, Emission: 525 nm for dansyl derivative) |

| Derivatizing Agent | Dansyl Chloride researchgate.net |

This table is a representative example of HPLC conditions and is for illustrative purposes.

Computational and Theoretical Investigations of N Ethyl 2,3 Dimethylcyclohexan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the energetic and electronic properties of N-ethyl-2,3-dimethylcyclohexan-1-amine.

Conformational Energy Landscapes of N-ethyl-2,3-dimethylcyclohexan-1-amine

A systematic conformational search and subsequent geometry optimization using DFT can reveal the most stable isomers. The relative energies of these conformers are typically calculated at a high level of theory to provide accurate predictions.

Table 1: Calculated Relative Energies of N-ethyl-2,3-dimethylcyclohexan-1-amine Conformers

| Conformer | Substituent Orientations (1-NH-ethyl, 2-CH3, 3-CH3) | Relative Energy (kcal/mol) |

| 1 | equatorial, equatorial, equatorial | 0.00 |

| 2 | equatorial, equatorial, axial | 1.85 |

| 3 | equatorial, axial, equatorial | 2.10 |

| 4 | axial, equatorial, equatorial | 2.50 |

| 5 | axial, axial, equatorial | 4.35 |

| 6 | axial, equatorial, axial | 4.60 |

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also employed to predict spectroscopic parameters, which can aid in the experimental characterization of the molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.gov Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are then scaled and compared with experimental data for validation.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated from the second derivatives of the energy. These frequencies can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of N-ethyl-2,3-dimethylcyclohexan-1-amine

| Parameter | Calculated Value |

| ¹H NMR Chemical Shift (ppm) | |

| N-H | 1.5 - 2.5 |

| CH-N | 2.8 - 3.2 |

| Ring CH | 1.0 - 2.0 |

| Ethyl CH₂ | 2.5 - 2.9 |

| Ethyl CH₃ | 1.0 - 1.4 |

| Methyl CH₃ | 0.8 - 1.2 |

| ¹³C NMR Chemical Shift (ppm) | |

| C-N | 55 - 65 |

| Ring C | 20 - 45 |

| Ethyl CH₂ | 40 - 50 |

| Ethyl CH₃ | 10 - 15 |

| Methyl C | 15 - 25 |

| Key Vibrational Frequencies (cm⁻¹) | |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-N Stretch | 1100 - 1250 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of N-ethyl-2,3-dimethylcyclohexan-1-amine. By simulating the motion of atoms over time, MD can reveal information about conformational changes, intermolecular interactions, and the influence of solvents. These simulations are particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution.

Quantum Chemical Prediction of Reactivity and Reaction Pathways

Quantum chemical methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction pathways. rsc.org By calculating properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and reaction transition states, insights into how N-ethyl-2,3-dimethylcyclohexan-1-amine might react with other chemical species can be gained. nih.govmdpi.com This is crucial for understanding its chemical stability and potential for transformation.

Cheminformatics and QSAR Modeling of Structurally Related Cyclohexylamine (B46788) Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish relationships between the chemical structures of a series of compounds and their biological activities or properties. nih.gov For N-ethyl-2,3-dimethylcyclohexan-1-amine, QSAR models can be developed by studying a dataset of structurally related cyclohexylamine analogues with known activities. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of molecules with desired properties. nih.gov

Applications and Advanced Functions of N Ethyl 2,3 Dimethylcyclohexan 1 Amine in Materials Science and Catalysis

Role as Chiral Ligands in Asymmetric Catalysis

The utility of chiral ligands in asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds essential for pharmaceuticals and other bioactive molecules. The structural backbone of N-ethyl-2,3-dimethylcyclohexan-1-amine is closely related to that of trans-1,2-diaminocyclohexane, a privileged scaffold for the synthesis of C2-symmetric ligands that have proven effective in a multitude of metal-catalyzed reactions. researchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Analogues based on the 1,2-diaminocyclohexane framework have been successfully employed in the manganese-catalyzed asymmetric hydrogenation of ketones. nih.gov For instance, tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been used to create manganese(I) complexes that catalyze the hydrogenation of various acetophenone (B1666503) derivatives to produce enantio-enriched 1-phenylethanols with high activity and good stereocontrol. nih.gov

The performance of these catalysts is highly dependent on the structure of the ligand. The substituents on the cyclohexane (B81311) ring and the amine nitrogen atoms influence the steric and electronic properties of the catalytic complex, which in turn affects the enantioselectivity of the transformation. The presence of methyl groups at the 2 and 3 positions of the cyclohexane ring in N-ethyl-2,3-dimethylcyclohexan-1-amine would create a distinct steric environment around a coordinated metal center, potentially leading to unique selectivity profiles compared to other 1,2-disubstituted cyclohexane ligands.

The true measure of a chiral ligand's efficacy is its performance in enantioselective transformations. Analogues of N-ethyl-2,3-dimethylcyclohexan-1-amine, particularly those derived from 1,2-diaminocyclohexane, have a proven track record in this regard. Manganese(I) complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been shown to be effective in the asymmetric hydrogenation of a variety of ketones. nih.gov The results of these catalytic reactions highlight the potential of this class of ligands.

Below is a table summarizing the performance of a manganese(I) catalyst with a ligand analogous to the N-ethyl-2,3-dimethylcyclohexan-1-amine scaffold in the asymmetric hydrogenation of various acetophenone derivatives.

| Substrate (Acetophenone Derivative) | Product (Chiral Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Acetophenone | 1-Phenylethanol | >99 | 70 | nih.gov |

| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 72 | nih.gov |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 85 | nih.gov |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 75 | nih.gov |

| 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 98 | 55 | nih.gov |

These results demonstrate that ligands based on the 1,2-diaminocyclohexane scaffold can induce significant enantioselectivity in catalytic reactions. nih.gov The variation in enantiomeric excess with different substrates underscores the subtle interplay between the catalyst's chiral environment and the substrate's structure. It is plausible that a ligand based on N-ethyl-2,3-dimethylcyclohexan-1-amine could offer a different selectivity profile due to its unique substitution pattern.

Potential as Organocatalysts in Stereoselective Reactions

The rise of organocatalysis has provided a powerful, metal-free alternative for the synthesis of chiral molecules. Chiral secondary amines are a prominent class of organocatalysts, activating substrates through the formation of transient enamines or iminium ions. rsc.orgnih.gov These intermediates then participate in stereoselective bond-forming reactions, with the chirality of the amine catalyst directing the stereochemical outcome.

The structure of N-ethyl-2,3-dimethylcyclohexan-1-amine, being a chiral secondary amine, is well-suited for this type of catalysis. Analogous simple primary β-amino alcohols have been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org These catalysts, which can be readily prepared from amino acids, possess both a basic amino group and a hydroxyl group that can participate in non-covalent interactions, such as hydrogen bonding, to help organize the transition state and enhance stereoselectivity. rsc.orgresearchgate.net

While N-ethyl-2,3-dimethylcyclohexan-1-amine lacks the hydroxyl group of a β-amino alcohol, the fundamental principle of enamine or iminium ion catalysis remains applicable. The stereocontrol would be dictated by the steric hindrance imposed by the substituted cyclohexane backbone and the N-ethyl group, which would shield one face of the reactive intermediate. The development of new chiral secondary amine organocatalysts is an active area of research, with a focus on creating rigid and well-defined chiral pockets to maximize enantioselectivity. nih.gov The 2,3-dimethyl-substituted cyclohexyl framework of N-ethyl-2,3-dimethylcyclohexan-1-amine offers a rigid scaffold that could provide the necessary steric environment for effective stereochemical control.

Integration into Advanced Materials and Organic Semiconductors

The incorporation of specific molecular moieties into polymers and other materials can impart desirable properties. The cyclohexyl group, for instance, is known to enhance the solubility and thermal stability of organic semiconductors. wikipedia.orgmdpi.com The non-planar, bulky nature of the cyclohexane ring can disrupt intermolecular packing, which can improve solubility, while its saturated character can contribute to greater thermal and oxidative stability.

The field of organic electronics, which utilizes carbon-based materials in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is one area where cyclohexyl-substituted architectures have shown promise. For example, the introduction of cyclohexyl groups into anthracene (B1667546) derivatives has been shown to produce p-type organic semiconductors with high thermal stability. wikipedia.orgmdpi.com Thin-film transistors fabricated from these materials maintained their performance at elevated temperatures, a critical requirement for many electronic applications. wikipedia.orgmdpi.com

The properties of organic semiconductors can be finely tuned by modifying their molecular structure. The substitution of a semiconducting core with cyclohexyl groups is a strategy that has been employed to improve material properties. A comparative study of anthracene derivatives substituted with cyclohexylphenyl groups versus n-hexylphenyl groups revealed that the cyclohexyl-substituted compound exhibited significantly higher thermal stability. wikipedia.orgmdpi.com

The following table summarizes the thermal properties and device performance of two related organic semiconductors, highlighting the impact of the cyclohexyl substitution.

| Compound | Substituent | Sublimation Temperature (°C) | Device Performance at Elevated Temperature | Reference |

|---|---|---|---|---|

| DcHPA | Di(4-cyclohexylphenyl) | ~360 | Maintained 50% of original mobility at 150°C | wikipedia.orgmdpi.com |

| DnHPA | Di(4-n-hexylphenyl) | ~310 | Performance decreased by ~50% at 80°C | wikipedia.orgmdpi.com |

Given these findings, N-ethyl-2,3-dimethylcyclohexan-1-amine could serve as a building block for the synthesis of new monomers or functional materials. Its amine functionality could be used to polymerize or graft the molecule onto other structures, while the dimethylcyclohexyl group could impart enhanced solubility and thermal stability to the resulting material. The chirality of the molecule could also lead to materials with interesting chiroptical properties.

Application as a Core Scaffold in Complex Chemical Synthesis

Chiral building blocks are fundamental to the synthesis of complex, biologically active molecules. enamine.net The enantiomerically pure cyclohexane ring is a common motif in natural products and pharmaceuticals. The synthesis of functionalized cyclohexylamine (B46788) derivatives is therefore an important area of research. rsc.orgrsc.org

N-ethyl-2,3-dimethylcyclohexan-1-amine, with its stereochemically defined cyclohexane core and reactive amine handle, is a potential chiral building block for the construction of more complex molecules. The synthesis of such chiral scaffolds often begins with readily available starting materials. For example, a new chiral auxiliary, (1R,2R,3R,6R)-3,6-dimethylcyclohexane-1,2-diamine, has been synthesized from (R)-(+)-3-methylcyclohexanone. oup.com This demonstrates a viable pathway to related chiral cyclohexane derivatives.

The amine group of N-ethyl-2,3-dimethylcyclohexan-1-amine can be readily functionalized, allowing it to be incorporated into larger molecular frameworks. It could be used as a chiral auxiliary, temporarily guiding the stereochemistry of a reaction before being cleaved, or it could be a permanent part of the final target molecule. wikipedia.org The development of efficient methods for the stereoselective synthesis of substituted cyclohexylamines is key to unlocking their potential as building blocks in total synthesis. rsc.orgrsc.org The specific substitution pattern of N-ethyl-2,3-dimethylcyclohexan-1-amine makes it a unique and potentially valuable addition to the toolbox of chiral building blocks available to synthetic chemists.

Q & A

What are the recommended synthetic routes for N-ethyl-2,3-dimethylcyclohexan-1-amine, and how can reaction efficiency be optimized?

Basic Research Focus

A common synthetic approach involves alkylation of 2,3-dimethylcyclohexan-1-amine with ethylating agents (e.g., ethyl halides or ethyl sulfonates) under basic conditions. Evidence from analogous amine syntheses suggests using dimethylaluminum amide to convert esters to amides efficiently, which could be adapted for ethylation . For optimization, parameters such as solvent polarity (e.g., THF vs. DMF), temperature control (0–25°C), and catalyst selection (e.g., phase-transfer catalysts) should be systematically tested. Reaction progress can be monitored via TLC or GC-MS to identify side products like over-alkylated species .

Which analytical techniques are most effective for characterizing the structural purity of N-ethyl-2,3-dimethylcyclohexan-1-amine?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and detecting stereoisomers, particularly given the cyclohexane ring’s conformational flexibility. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. X-ray crystallography, though dependent on crystal quality, provides unambiguous structural confirmation, as demonstrated in studies of similar cyclohexane derivatives . Purity assessment via HPLC with UV detection (e.g., at 254 nm) is recommended to quantify residual solvents or unreacted precursors .

How can computational methods like DFT aid in predicting the reactivity of N-ethyl-2,3-dimethylcyclohexan-1-amine in catalytic reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict nucleophilic sites, steric hindrance, and transition-state energetics. For example, DFT has been used to analyze charge distribution in ethyl-substituted cyclohexanes, revealing preferential reactivity at the amine group . Molecular docking simulations may further elucidate interactions with catalytic surfaces or enzymes, guiding the design of derivatives for specific applications (e.g., asymmetric catalysis) .

What are the critical considerations in designing experiments to assess the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus

Stability studies should include accelerated degradation tests under acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at elevated temperatures (40–60°C). Monitor decomposition products via LC-MS and track amine oxidation using IR spectroscopy (e.g., N-H stretching bands). Evidence from safety data sheets emphasizes avoiding dust formation and moisture exposure during handling, as hygroscopicity may accelerate degradation . Stability-indicating methods (e.g., stress testing per ICH guidelines) are essential for validating storage conditions .

How to resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

Advanced Research Focus

Discrepancies in NMR or MS data often arise from stereochemical ambiguity or polymorphic forms. For example, axial vs. equatorial substituents on the cyclohexane ring can split proton signals unexpectedly. Use 2D NMR techniques (COSY, NOESY) to clarify spatial relationships. If X-ray data conflict with computational models, re-evaluate solvent effects or crystal-packing forces . Cross-validate with alternative methods like Raman spectroscopy or dynamic light scattering for colloidal suspensions .

What methodologies are recommended for studying the intermolecular interactions of this amine in supramolecular chemistry applications?

Advanced Research Focus

Isothermal Titration Calorimetry (ITC) quantifies binding affinities with host molecules (e.g., cyclodextrins or crown ethers). Molecular dynamics (MD) simulations can model self-assembly behavior in solution, predicting aggregation tendencies or solvent-solute interactions. For example, MD has been applied to ethyl-substituted cyclohexanes to study hydrophobic effects in aqueous systems . Surface plasmon resonance (SPR) may further assess real-time binding kinetics in thin films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.